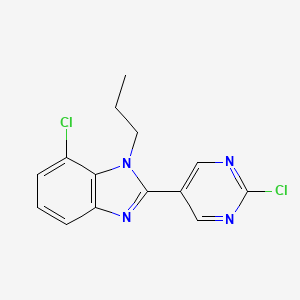
7-chloro-2-(2-chloro-pyrimidin-5-yl)-1-propyl-1H-benzoimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-chloro-2-(2-chloro-pyrimidin-5-yl)-1-propyl-1H-benzoimidazole is a synthetic organic compound that belongs to the class of benzimidazole derivatives. This compound is characterized by the presence of a benzimidazole ring substituted with a chloro group at the 7th position, a pyrimidinyl group at the 2nd position, and a propyl group at the 1st position. The compound’s unique structure imparts specific chemical and biological properties, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-chloro-2-(2-chloro-pyrimidin-5-yl)-1-propyl-1H-benzoimidazole typically involves the following steps:
Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.
Pyrimidinyl Substitution: The pyrimidinyl group can be introduced via a nucleophilic substitution reaction, where the benzimidazole derivative reacts with 2-chloro-5-bromopyrimidine in the presence of a base such as potassium carbonate.
Propylation: The propyl group can be introduced through an alkylation reaction using propyl halides in the presence of a strong base like sodium hydride.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of catalytic processes may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the chloro groups, potentially converting them to corresponding amines or other functional groups.
Substitution: The chloro groups in the compound are susceptible to nucleophilic substitution reactions, where they can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.
Substitution: Nucleophilic substitution reactions often employ bases like sodium hydroxide or potassium carbonate, along with the desired nucleophile.
Major Products Formed
Oxidation: Oxidized derivatives of the benzimidazole ring.
Reduction: Amines or other reduced forms of the chloro groups.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
7-chloro-2-(2-chloro-pyrimidin-5-yl)-1-propyl-1H-benzoimidazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 7-chloro-2-(2-chloro-pyrimidin-5-yl)-1-propyl-1H-benzoimidazole depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes, receptors, and nucleic acids. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired biological effects. Pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or interference with DNA replication and transcription.
Comparison with Similar Compounds
Similar Compounds
7-chloro-1H-benzoimidazole: Lacks the pyrimidinyl and propyl groups, resulting in different chemical and biological properties.
2-(2-chloro-pyrimidin-5-yl)-1H-benzoimidazole: Lacks the propyl group, which may affect its reactivity and biological activity.
1-propyl-1H-benzoimidazole: Lacks the chloro and pyrimidinyl groups, leading to distinct chemical behavior and applications.
Uniqueness
7-chloro-2-(2-chloro-pyrimidin-5-yl)-1-propyl-1H-benzoimidazole is unique due to the combination of its substituents, which confer specific chemical reactivity and biological activity
Properties
Molecular Formula |
C14H12Cl2N4 |
|---|---|
Molecular Weight |
307.2 g/mol |
IUPAC Name |
7-chloro-2-(2-chloropyrimidin-5-yl)-1-propylbenzimidazole |
InChI |
InChI=1S/C14H12Cl2N4/c1-2-6-20-12-10(15)4-3-5-11(12)19-13(20)9-7-17-14(16)18-8-9/h3-5,7-8H,2,6H2,1H3 |
InChI Key |
LCVGWNZWCRECQM-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C2=C(C=CC=C2Cl)N=C1C3=CN=C(N=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


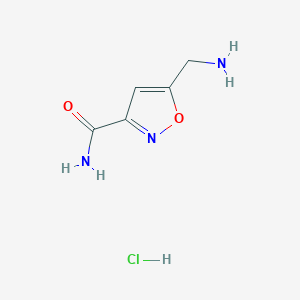

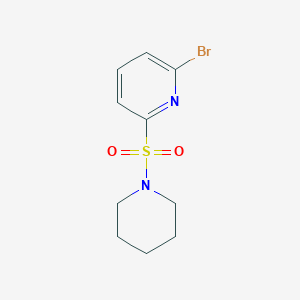
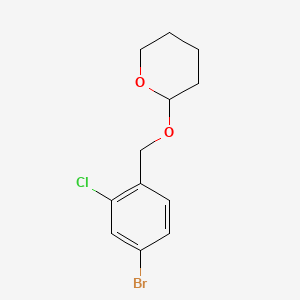
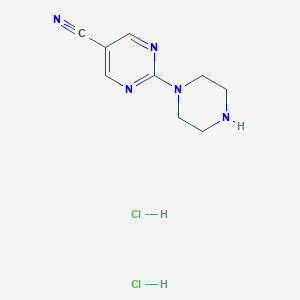

![3-bromo-1-tosyl-1H-pyrrolo[2,3-c]pyridine](/img/structure/B15365193.png)
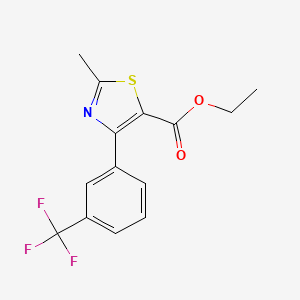
![1-[(4-Benzylphenyl)methyl]-4-methyl-piperazine](/img/structure/B15365202.png)
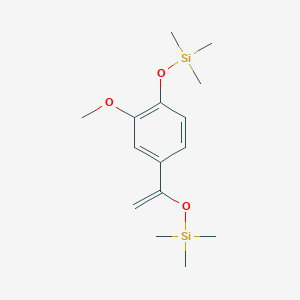
![8-(2-Fluorobenzyl)-6-bromo-2-(4-methoxyphenyl)-7-methylimidazo[1,2-a]pyrimidin-5(8h)-one](/img/structure/B15365204.png)
![Benzonitrile, 3-chloro-5-[6-chloro-2-fluoro-3-(1H-pyrazolo[3,4-c]pyridazin-3-ylmethyl)phenoxy]-](/img/structure/B15365209.png)
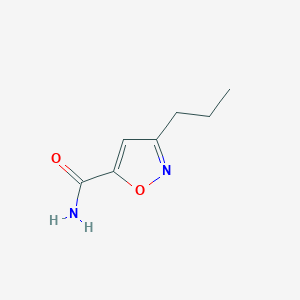
![Silane, trimethyl[2-(phenylmethoxy)ethoxy]-](/img/structure/B15365250.png)
